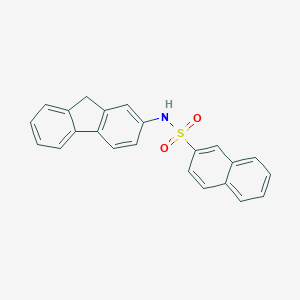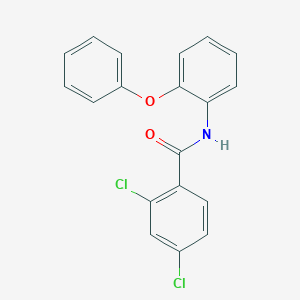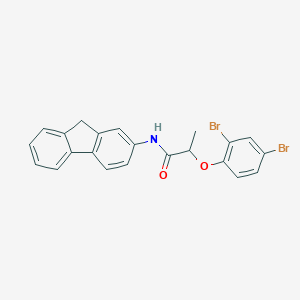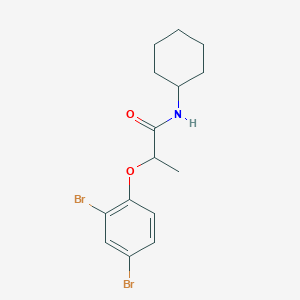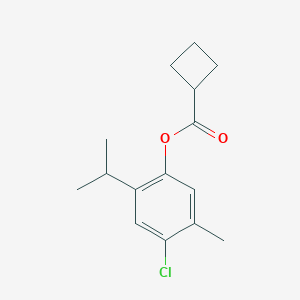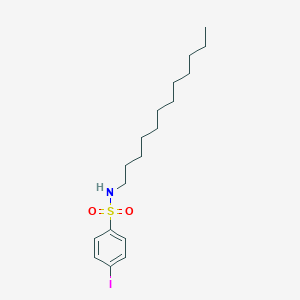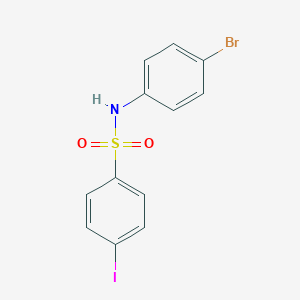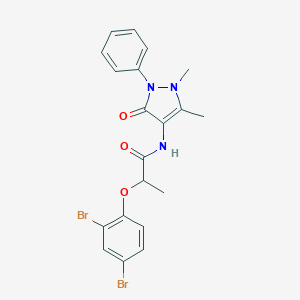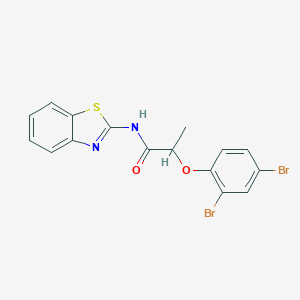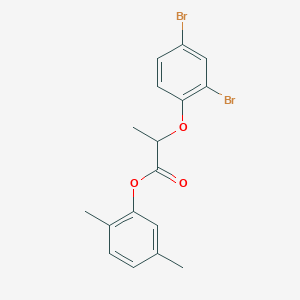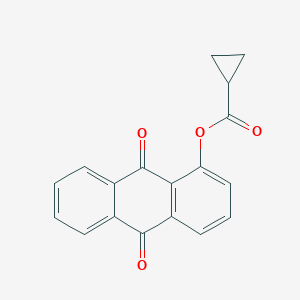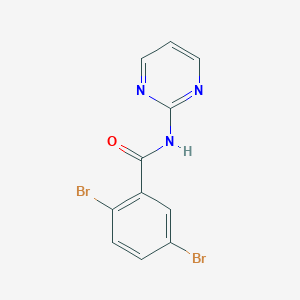
2,5-dibromo-N-(2-pyrimidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dibromo-N-(2-pyrimidinyl)benzamide, also known as DRB, is a chemical compound that has been widely used in scientific research for its ability to inhibit RNA polymerase II transcription. DRB has been used in a variety of studies to investigate the mechanisms of gene expression and transcriptional regulation. In
作用机制
2,5-dibromo-N-(2-pyrimidinyl)benzamide works by inhibiting the activity of RNA polymerase II, which is responsible for transcribing DNA into RNA. Specifically, 2,5-dibromo-N-(2-pyrimidinyl)benzamide binds to the active site of RNA polymerase II and prevents the elongation of RNA chains. This inhibition leads to a decrease in the production of mRNA and subsequently, a decrease in the expression of genes that are dependent on RNA polymerase II.
Biochemical and Physiological Effects:
2,5-dibromo-N-(2-pyrimidinyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on RNA polymerase II, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has also been shown to induce apoptosis in cancer cells. 2,5-dibromo-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 2,5-dibromo-N-(2-pyrimidinyl)benzamide in lab experiments is its specificity for RNA polymerase II. This specificity allows researchers to study the effects of inhibiting RNA polymerase II without affecting other cellular processes. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide is relatively easy to synthesize and is commercially available. However, one limitation of using 2,5-dibromo-N-(2-pyrimidinyl)benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are several future directions for research involving 2,5-dibromo-N-(2-pyrimidinyl)benzamide. One area of interest is the development of new antiviral drugs based on 2,5-dibromo-N-(2-pyrimidinyl)benzamide. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has been shown to have potential as a cancer therapy, and further research is needed to investigate its efficacy in different types of cancer. Finally, the use of 2,5-dibromo-N-(2-pyrimidinyl)benzamide in combination with other inhibitors may provide new insights into the mechanisms of gene expression and transcriptional regulation.
合成方法
2,5-dibromo-N-(2-pyrimidinyl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The method involves the bromination of 2-aminopyrimidine followed by the coupling of the resulting 2-bromo-5-aminopyrimidine with 2,5-dibromobenzoyl chloride. The final product is obtained through purification by column chromatography.
科学研究应用
2,5-dibromo-N-(2-pyrimidinyl)benzamide has been used in a variety of scientific research applications, particularly in the field of molecular biology. It has been used to study the mechanisms of gene expression, transcriptional regulation, and RNA processing. 2,5-dibromo-N-(2-pyrimidinyl)benzamide has also been used to investigate the role of RNA polymerase II in DNA damage response and repair. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has been used in studies of viral replication and the development of antiviral drugs.
属性
分子式 |
C11H7Br2N3O |
|---|---|
分子量 |
357 g/mol |
IUPAC 名称 |
2,5-dibromo-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H7Br2N3O/c12-7-2-3-9(13)8(6-7)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17) |
InChI 键 |
YGDCROKJYRUBIC-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
规范 SMILES |
C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)

